CDK2 inhibitor 73
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CDK2 inhibitor 73, also known as CDK2-IN-73 or CDK2-IN-4, is a potent and selective inhibitor of CDK2 . It has an IC50 of 44 nM for CDK2/cyclin A . This inhibitor is often used in research .
Molecular Structure Analysis
The molecular weight of CDK2 inhibitor 73 is 442.49 . Its chemical formula is C23H18N6O2S . The exact mass is 442.12 . The elemental analysis shows that it contains C (62.43%), H (4.10%), N (18.99%), O (7.23%), and S (7.25%) .
科学的研究の応用
Cancer Treatment
- Application Summary : CDK2 inhibitors are being explored for their potential to treat various cancers by targeting the cell cycle and halting tumor growth .
- Methods : These inhibitors are tested in vitro and in vivo, often using cancer cell lines and xenograft models to assess their efficacy in inducing cell cycle arrest .
- Results : Studies have shown that CDK2 inhibitors can effectively inhibit tumor growth, with compound 11l showing promising activity against triple-negative breast cancer cells .
Male Contraception
- Application Summary : Targeting CDK2 for non-hormonal male contraception is based on the role of CDK2 in meiosis and spermatogenesis .
- Methods : The approach involves developing compounds that selectively inhibit CDK2, affecting sperm production without significant off-target toxicity .
- Results : Mice models without CDK2 are sterile, suggesting that CDK2 inhibitors could effectively serve as contraceptives .
Chemotherapy Resistance
- Application Summary : CDK2 inhibitors may play a role in overcoming resistance to chemotherapy and targeted cancer therapies .
- Methods : The inhibitors are used in combination with existing therapies to study their effect on drug-resistant cancer cells .
- Results : The combination of CDK2 inhibition with other treatments has shown to improve efficacy against resistant tumors .
Breast Cancer
- Application Summary : CDK2 inhibitors are being investigated for their potential to treat hormone receptor-positive, HER2-negative breast cancer and to counter resistance to CDK4/6 inhibitors .
- Methods : Clinical trials and preclinical studies are conducted to evaluate the effectiveness of CDK2 inhibitors in breast cancer models .
- Results : Selective inhibition of CDK2 has shown promise in controlling the progression of breast cancer and overcoming resistance to other treatments .
Cell Cycle Progression
- Application Summary : CDK2 inhibitors are studied for their impact on cell cycle progression, particularly in cancer cells .
- Methods : These studies involve assessing the effects of CDK2 inhibition on key cell cycle checkpoints and related proteins .
- Results : Inhibitors like INX-315 have been shown to induce cell cycle arrest and senescence in solid tumors .
Cell Cycle Regulation
- Application Summary : Research on CDK2 inhibitors extends to understanding their role in the regulation of the cell cycle and its checkpoints .
- Methods : The focus is on the development of selective inhibitors that can provide insights into the cell cycle mechanisms .
- Results : Findings suggest that selective inhibition of CDK2 can effectively regulate the cell cycle and may have therapeutic applications .
Neurological Disorders
- Application Summary : CDK2 inhibitors have potential applications in central nervous system disorders, including brain cancer and secondary brain metastases .
- Methods : The focus is on inhibitors that can cross the blood-brain barrier effectively to reach the target areas within the brain .
- Results : The ability of CDK2 inhibitors to cross the blood-brain barrier more effectively offers a promising avenue for treating neurological disorders .
Chemotherapy-Induced Alopecia
- Application Summary : CDK2 inhibitors like GW8510 and seliciclib may reduce the sensitivity of the epithelium to cell cycle-active antitumor agents, representing a strategy for the prevention of chemotherapy-induced alopecia .
- Methods : These inhibitors are studied for their protective effects on hair follicle cells during chemotherapy .
- Results : The use of CDK2 inhibitors has shown potential in reducing hair loss associated with chemotherapy treatments .
Contraceptive Development
- Application Summary : CDK2 is a promising target for the development of non-hormonal male contraceptives .
- Methods : The development of selective CDK2 inhibitors that can bind outside the conserved ATP-binding site to achieve selectivity over closely related kinases .
- Results : The goal is to create a potent yet selective CDK2 inhibitor that could be repurposed as a contraceptive without significant off-target toxicity .
Allosteric Inhibition for Selectivity
- Application Summary : Allosteric inhibitors of CDK2 offer a promising strategy for achieving selectivity and minimizing off-target effects .
- Methods : These inhibitors bind to sites distinct from the ATP-binding pocket, often leading to negative cooperativity with cyclin binding .
- Results : The development of such inhibitors has shown potential in creating highly selective CDK2 inhibitors with nanomolar affinity .
Cyclin E-aberrant Cancers
- Application Summary : CDK2 inhibitors are being developed for cancers with cyclin E aberrations, which are often resistant to other treatments .
- Methods : Selective CDK2 inhibition is tested in cell lines and in vivo models of ovarian, breast, and gastric cancer .
- Results : These inhibitors have demonstrated robust anti-tumor activity and the ability to arrest the cell cycle in preclinical studies .
Overcoming Chemotherapy Resistance
- Application Summary : CDK2 inhibitors may enhance the efficacy of chemotherapy by overcoming resistance mechanisms in cancer cells .
- Methods : Combination treatments with CDK2 inhibitors and chemotherapy agents are evaluated for tolerability and effectiveness .
- Results : The combination has been well-tolerated and suggests that CDK2 inhibitors can play a crucial role in enhancing treatment outcomes .
Safety And Hazards
While the Cdk2−/− phenotype suggests a selective CDK2 inhibitor will have a favorable safety profile, further investigation reveals that selective inhibition of CDK2/cyclin complexes can be relatively toxic for healthy cells due to the sequestration of cyclins and thus the loss of compensatory kinase activation .
将来の方向性
The next generation of CDK inhibitors is also taking aim at CDK2 . There is a shift in focus to explore the structure–function relationship of CDK-containing multimeric complexes . These recent structural advances in CDK inhibitor mechanisms and in chemical probes which do not occupy the orthosteric ATP binding site can provide important insights for targeted CDK therapies .
特性
IUPAC Name |
4-[[6-(3-phenylphenyl)-7H-purin-2-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N6O2S/c24-32(30,31)19-11-9-18(10-12-19)27-23-28-20(21-22(29-23)26-14-25-21)17-8-4-7-16(13-17)15-5-2-1-3-6-15/h1-14H,(H2,24,30,31)(H2,25,26,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGRWXRQJGJIER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=C4C(=NC(=N3)NC5=CC=C(C=C5)S(=O)(=O)N)N=CN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CDK2 inhibitor 73 |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。